molecular formula C15H10Cl3NO2 B041603 Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- CAS No. 35382-88-8

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

Cat. No. B041603
CAS RN: 35382-88-8
M. Wt: 342.6 g/mol
InChI Key: QIIQXSOGQOERHH-UHFFFAOYSA-N
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Description

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- (abbreviated as ABTC) is an organic compound that is used as a building block for various synthetic compounds and as a substrate for various biochemical and physiological processes. ABTC is a highly versatile compound, with a wide range of applications in both scientific research and industrial production.

Scientific Research Applications

Synthetic Organic Chemistry

Acetamide derivatives serve as pivotal intermediates in the synthesis of various chemoselective N-acylation reagents. The development of storable acetamide derivatives with improved chemoselectivity over existing reagents highlights their utility in synthetic organic chemistry. These derivatives include N-acetyl-N-(2-trifluoromethylphenyl) acetamide, N-benzoyl-(2-chlorophenyl) benzamide, and others. Their design leverages the structure-reactivity relationship to enhance chemoselectivity, crucial for the development of chiral ligands and asymmetric catalysis. This research underscores the role of acetamide derivatives in facilitating selective chemical transformations, contributing significantly to the field of synthetic organic chemistry (Kondo & Murakami, 2001).

Medicinal Chemistry and Drug Development

In medicinal chemistry, acetamide derivatives are explored for their pharmacological potential. Their structural modification and evaluation in drug discovery programs underline their significance in developing new therapeutic agents. This involves understanding their interactions with biological targets, optimizing their pharmacokinetic properties, and evaluating their safety and efficacy profiles. The literature review on phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, emphasizes the chemical diversity and the pharmacological activities of these compounds. This knowledge aids in the design of novel drugs with improved therapeutic benefits and reduced side effects (Al-Ostoot, Zabiulla, Salah, & Khanum, 2021).

Biological Effects

Acetamide derivatives are also studied for their biological effects, including their role in modulating biological pathways and potential toxicity. Understanding these aspects is crucial for assessing their safety as pharmaceutical agents. Investigations into the metabolism of acetaminophen, a compound related to acetamide, provide insights into the mechanisms of liver toxicity and the role of specific metabolites in inducing adverse effects. This research is vital for developing safer drugs and for the clinical management of drug-induced toxicity. The detailed study of acetaminophen metabolism highlights the importance of considering genetic differences in drug metabolism, which can influence individual responses to drug therapy (Zhao & Pickering, 2011).

properties

IUPAC Name

N-(2-benzoylphenyl)-2,2,2-trichloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIQXSOGQOERHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405660
Record name Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35382-88-8
Record name Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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